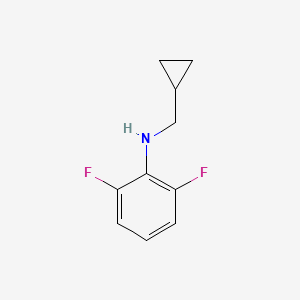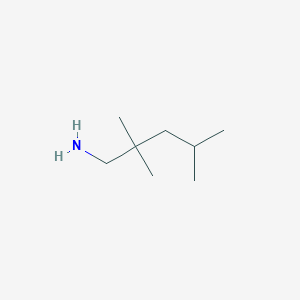
2,2,4-Trimethylpentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4-Trimethylpentan-1-amine is an organic compound with the molecular formula C8H19N. It is a derivative of pentane, characterized by the presence of three methyl groups and an amine group attached to the first carbon atom. This compound is known for its unique structural properties and its applications in various fields, including organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethylpentan-1-amine typically involves the alkylation of ammonia or primary amines with 2,2,4-trimethylpentane. One common method is the reductive amination of 2,2,4-trimethylpentanone using ammonia and a reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and reaction control. The process involves the catalytic hydrogenation of 2,2,4-trimethylpentanone in the presence of ammonia, using catalysts like palladium or platinum on carbon.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,4-Trimethylpentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Acyl chlorides or anhydrides are often used for acylation reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Amides, imines, or other substituted products.
Wissenschaftliche Forschungsanwendungen
2,2,4-Trimethylpentan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2,4-Trimethylpentan-1-amine involves its interaction with various molecular targets, primarily through its amine group. The compound can act as a nucleophile, participating in various biochemical reactions. It can also form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
2,2,4-Trimethylpentane: A hydrocarbon with similar structural features but lacking the amine group.
2,2,4-Trimethylpentan-2-amine: A positional isomer with the amine group attached to the second carbon atom.
2,4,4-Trimethylpentan-2-amine: Another isomer with different methyl group positioning.
Uniqueness: 2,2,4-Trimethylpentan-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its primary amine group allows for a wide range of chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
Eigenschaften
CAS-Nummer |
44798-19-8 |
|---|---|
Molekularformel |
C8H19N |
Molekulargewicht |
129.24 g/mol |
IUPAC-Name |
2,2,4-trimethylpentan-1-amine |
InChI |
InChI=1S/C8H19N/c1-7(2)5-8(3,4)6-9/h7H,5-6,9H2,1-4H3 |
InChI-Schlüssel |
AKYZNGLLWXGHMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)(C)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


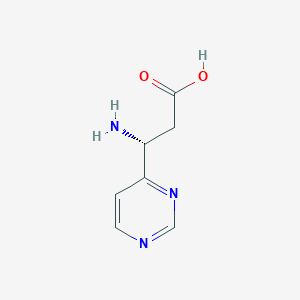

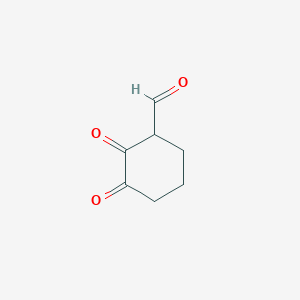
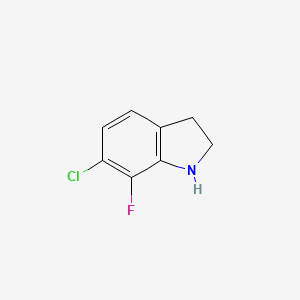
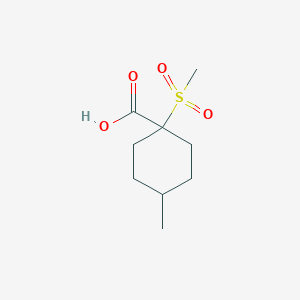
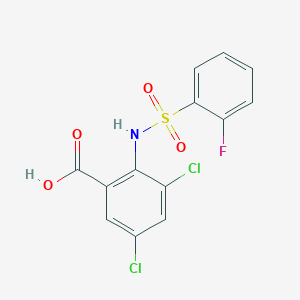

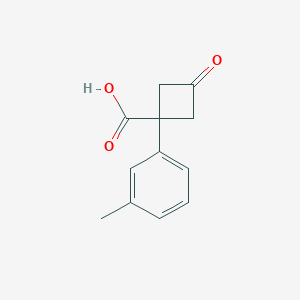
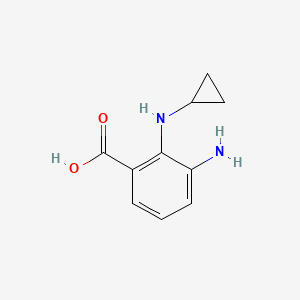
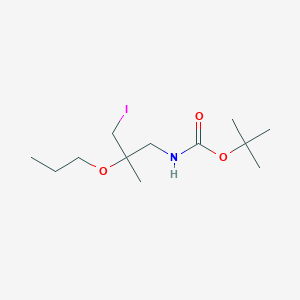
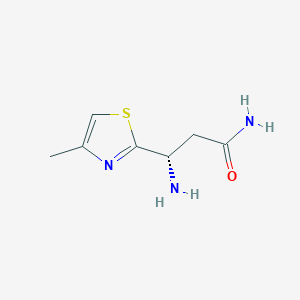
![Methyl(([4-(propan-2-YL)pyrimidin-2-YL]methyl))amine](/img/structure/B13307217.png)
![(([1-(Bromomethyl)-4-methylcyclohexyl]oxy)methyl)benzene](/img/structure/B13307225.png)
